Cinitapride hydrogen tartrate
Overview
Description
Cinitapride hydrogen tartrate is a substituted benzamide dopamine receptor antagonist . It is effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders . It acts as an agonist of the 5-HT1 and 5-HT4 receptors and as an antagonist of the 5-HT2 receptors .
Synthesis Analysis
The synthesis of Cinitapride hydrogen tartrate involves reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate . The resulting free base is then salified with L-(+)-tartaric acid to give the corresponding salt .Molecular Structure Analysis
The IUPAC name for Cinitapride hydrogen tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and it has a molecular weight of 552.57 g/mol . The compound appears as a yellow-colored powder .Chemical Reactions Analysis
While specific chemical reactions involving Cinitapride hydrogen tartrate are not detailed in the search results, it is known that the compound is used in the formulation of immediate-release tablets . This process involves varying the composition of binder avicel PH 102 and superdisintegrant crospovidone .Physical And Chemical Properties Analysis
Cinitapride hydrogen tartrate is only slightly soluble in water (0.0141 mg/ml), basic (pka = 9.7), and extremely hydrophobic in nature . The salt form of cinitapride (hydrogen tartrate) is highly soluble .Scientific Research Applications
Treatment of Gastrointestinal Disorders
- Application Summary: Cinitapride hydrogen tartrate is a prokinetic agent that is widely prescribed for the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
- Methods of Application: It is administered orally to patients suffering from the aforementioned conditions .
- Results or Outcomes: Several clinical trials have shown that cinitapride is superior to metoclopramide or domperidone for the treatment of gastrointestinal dysfunction, functional dyspepsia (FD), and GERD .
Formulation of Immediate Release Tablets
- Application Summary: Cinitapride hydrogen tartrate has been used in the formulation of immediate release (IR) tablets .
- Methods of Application: The tablets were developed and optimized using direct compression technology. The composition of binder avicel PH 102 and superdisintegrant crospovidone were varied to generate nine formulations .
- Results or Outcomes: The optimized formulations showed excellent drug release with least friability. The IR tablets showed a release pattern similar to the Weibull model with r^2 value of 0.978-0.998 .
Development of Fast Disintegrating Oral Thin Films
- Application Summary: Cinitapride hydrogen tartrate has been used in the development of fast disintegrating oral thin films .
- Methods of Application: The thin films were developed with an objective to achieve rapid disintegration, thereby improving the bioavailability of the drug .
- Results or Outcomes: The study aimed at improving the bioavailability of the drug, but the specific results or outcomes were not mentioned .
Simultaneous Estimation with Omeprazole
- Application Summary: Cinitapride hydrogen tartrate has been used in combination with Omeprazole for simultaneous estimation .
- Methods of Application: Spectrophotometric methods have been developed for simultaneous estimation of Omeprazole and Cinitapride in combined dosage forms .
- Results or Outcomes: The specific results or outcomes were not mentioned in the source .
Development of Oral Dissolving Formulation
- Application Summary: Cinitapride hydrogen tartrate has been used in the development of oral dissolving formulations .
- Methods of Application: The formulation was developed with an aim to achieve rapid disintegration in saliva and improve patient compliance .
- Results or Outcomes: The specific results or outcomes were not mentioned in the source .
Simultaneous Estimation with Omeprazole
- Application Summary: Cinitapride hydrogen tartrate has been used in combination with Omeprazole for simultaneous estimation .
- Methods of Application: Spectrophotometric methods have been developed for simultaneous estimation of Omeprazole and Cinitapride in combined dosage forms .
- Results or Outcomes: The specific results or outcomes were not mentioned in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinitapride hydrogen tartrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.